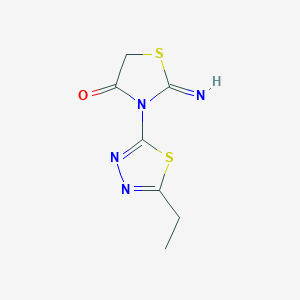
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that features both a thiadiazole and a thiazolidinone moiety. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with thiosemicarbazide in the presence of an appropriate cyclizing agent such as polyphosphoric acid . This reaction proceeds under mild conditions and yields the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thiadiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone moiety also show diverse pharmacological properties.
Uniqueness
3-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one is unique due to the combination of both thiadiazole and thiazolidinone rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H8N4OS2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
3-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H8N4OS2/c1-2-4-9-10-7(14-4)11-5(12)3-13-6(11)8/h8H,2-3H2,1H3 |
InChI Key |
FHGPDUQVFWQLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N2C(=O)CSC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















